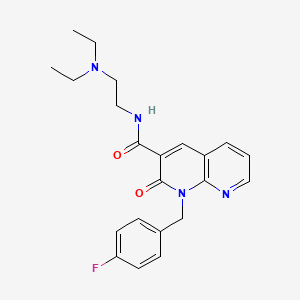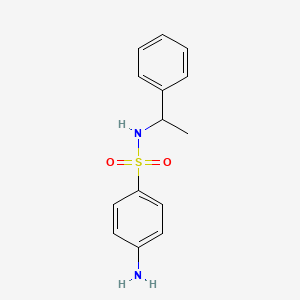
4-amino-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.36 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 4-amino-N-(1-phenylethyl)benzenesulfonamide is1S/C14H16N2O2S/c15-13-6-8-14 (9-7-13)19 (17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 . The SMILES representation is CC (C1=CC=CC=C1)NS (=O) (=O)C2=CC=C (C=C2)N . Physical And Chemical Properties Analysis
4-Amino-N-(1-phenylethyl)benzenesulfonamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Characterization
4-Amino-N-(1-phenylethyl)benzenesulfonamide and related compounds have been extensively studied for their synthesis, characterization, and potential applications. A significant focus is on developing novel sulfonamide derivatives for various applications, including antimicrobial activity. For instance, Demircioğlu et al. (2018) synthesized Schiff base ligands containing aromatic sulfonamide fragments, which were characterized for their antimicrobial activity and investigated using spectroscopic techniques and theoretical analyses (Demircioğlu et al., 2018). Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing potential for photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antibacterial Properties
Sulfonamide derivatives have shown promising results in antimicrobial and antibacterial studies. Feng et al. (2021) synthesized modified benzenesulfonamide derivatives and investigated their luminescence and antibacterial properties, highlighting their potential in developing new antibacterial agents (Feng et al., 2021). Additionally, the synthesis of ureido-substituted benzenesulfonamides demonstrated potent inhibition of carbonic anhydrase IX, showing antimetastatic activity in breast cancer models (Pacchiano et al., 2011).
Rotational Spectroscopy and Molecular Structure
Research on benzenesulfonamides extends to understanding their molecular structure and behavior. Vigorito et al. (2022) used rotational spectroscopy to investigate the conformations of benzenesulfonamides and their derivatives, providing insights into their structural properties and potential biochemical applications (Vigorito et al., 2022).
Carbonic Anhydrase Inhibition
A notable application of sulfonamide derivatives is their role as carbonic anhydrase inhibitors, which has implications for treating various conditions, including glaucoma and cancer. Studies by Casini et al. (2002) and Nocentini et al. (2016) have highlighted the synthesis of sulfonamides incorporating specific scaffolds that exhibit potent inhibition of human carbonic anhydrase isoforms, particularly those associated with tumor cells (Casini et al., 2002); (Nocentini et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-amino-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMQQMDSZAKUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1-phenylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2600975.png)
![N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2600977.png)
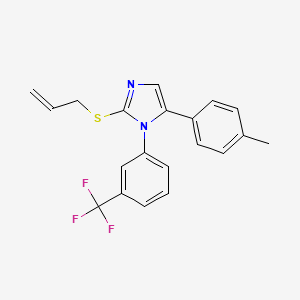

![1-(4-Cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600981.png)
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide](/img/structure/B2600983.png)
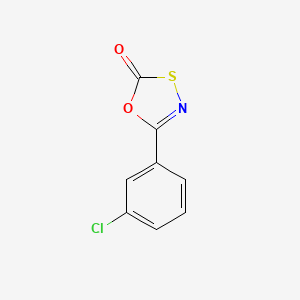
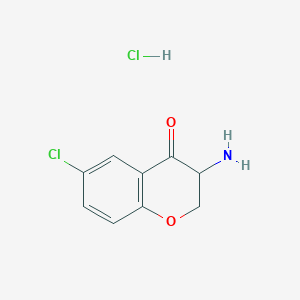
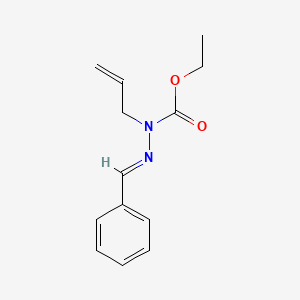
![4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2600989.png)
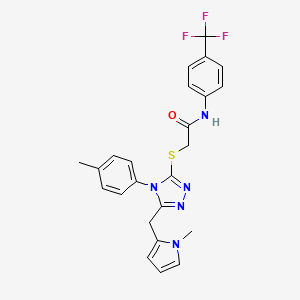
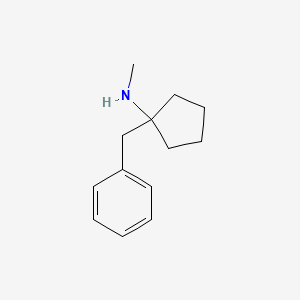
![Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2600994.png)
